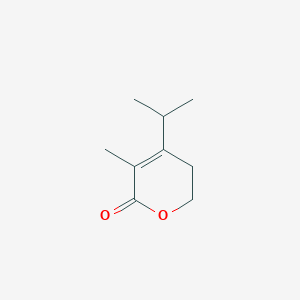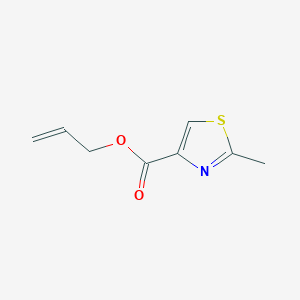
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and related compounds involves multi-step reactions, including cyclization, nucleophilic substitution, and bromination. A facile three-step procedure has been documented for synthesizing thieno[2,3-d]pyrimidine derivatives, highlighting the mild reaction conditions, simple purification, and good yields characteristic of these synthetic routes (Yang et al., 2014). Another approach involves the use of 1-(5-bromobenzofuran-2-yl)ethanone as a precursor to synthesize a range of heterocyclic compounds, including thieno[3,2-d]pyrimidines (Abdelhamid et al., 2016).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied through techniques such as X-ray diffraction analysis. These studies reveal that these molecules generally assume a planar conformation, which can significantly influence their chemical properties and reactivity (Yang et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo a variety of chemical reactions, including Suzuki cross-coupling and nucleophilic aromatic substitution, which are convenient methods for introducing diverse functional groups into the pyrimidine core. These reactions enable the synthesis of mono and di(thienyl) substituted pyrimidines with significant antimycobacterial activity (Verbitskiy et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the utility of thienyl-pyrimidine derivatives in the synthesis of complex organic molecules. For instance, Yang et al. (2014) presented a facile synthesis of a related compound, showcasing the advantages of mild reaction conditions and good yields. The structural characterization was achieved through 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction, revealing a planar conformation of the molecule except for the F atoms (Yang et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Several studies have focused on the antimicrobial and anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. Tolba et al. (2018) synthesized a new series of these compounds and tested them as antimicrobial and anti-inflammatory agents, highlighting their significant activity against bacteria, fungi, and inflammation (Tolba et al., 2018).
Optical Properties and Sensor Applications
The optical properties of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have been systematically studied, revealing distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups. Muraoka et al. (2016) found that one derivative exhibited strong fluorosolvatochromic properties and proton sensitivity, making it a candidate for use as a polarity or proton sensor (Muraoka et al., 2016).
Anticancer Activity
Research into novel thieno[2,3-d]pyrimidine derivatives has also explored their potential anticancer activity. Aly et al. (2018) described the synthesis of various derivatives and their in vitro anticancer activity against human epithelial colorectal adenocarcinoma cells (Caco2), with some compounds showing promising results (Aly et al., 2018).
Liquid Crystalline Materials
The novel thienyl-pyrimidine compounds have been synthesized and characterized for their applications as liquid crystalline materials, exhibiting a variety of phases including smectic and hexstatic, attributed to their unique molecular structure and potential for hydrogen bonding within the liquid crystalline core (Wilson et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds .
Mode of Action
It’s worth noting that thiophene derivatives are known to exhibit a variety of properties and applications .
Biochemical Pathways
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOMUHWHSOGWAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363138 |
Source


|
| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
CAS RN |
175202-82-1 |
Source


|
| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









acetic acid](/img/structure/B66199.png)




